molecular formula C16H17NO5 B14904117 4-({[(6-Carboxycyclohex-3-en-1-yl)carbonyl]amino}methyl)benzoic acid

4-({[(6-Carboxycyclohex-3-en-1-yl)carbonyl]amino}methyl)benzoic acid

Cat. No.: B14904117
M. Wt: 303.31 g/mol
InChI Key: KDILGXQBRXISBN-UHFFFAOYSA-N
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Description

4-({[(6-Carboxycyclohex-3-en-1-yl)carbonyl]amino}methyl)benzoic acid is a complex organic compound with a unique structure that includes both a benzoic acid moiety and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(6-Carboxycyclohex-3-en-1-yl)carbonyl]amino}methyl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the carboxylic acid group: This step often involves oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Coupling with benzoic acid: The final step involves coupling the cyclohexene derivative with benzoic acid using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-({[(6-Carboxycyclohex-3-en-1-yl)carbonyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carboxylic acids to alcohols or other derivatives.

    Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

4-({[(6-Carboxycyclohex-3-en-1-yl)carbonyl]amino}methyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies related to enzyme inhibition or as a ligand in binding studies.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-({[(6-Carboxycyclohex-3-en-1-yl)carbonyl]amino}methyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to specific receptors.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds such as 4-aminobenzoic acid or 4-hydroxybenzoic acid share structural similarities.

    Cyclohexene derivatives: Compounds like cyclohexene-1-carboxylic acid or cyclohexene-1,2-dicarboxylic acid are related in structure.

Uniqueness

4-({[(6-Carboxycyclohex-3-en-1-yl)carbonyl]amino}methyl)benzoic acid is unique due to the combination of a benzoic acid moiety with a cyclohexene ring, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical and biological systems that are not observed with simpler compounds.

Properties

Molecular Formula

C16H17NO5

Molecular Weight

303.31 g/mol

IUPAC Name

4-[[(6-carboxycyclohex-3-ene-1-carbonyl)amino]methyl]benzoic acid

InChI

InChI=1S/C16H17NO5/c18-14(12-3-1-2-4-13(12)16(21)22)17-9-10-5-7-11(8-6-10)15(19)20/h1-2,5-8,12-13H,3-4,9H2,(H,17,18)(H,19,20)(H,21,22)

InChI Key

KDILGXQBRXISBN-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC(C1C(=O)NCC2=CC=C(C=C2)C(=O)O)C(=O)O

Origin of Product

United States

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